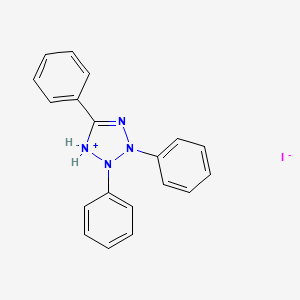

2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

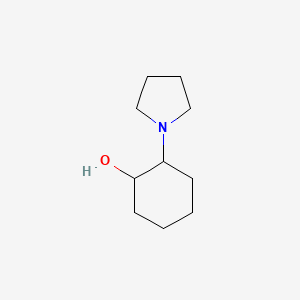

“2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide” is a chemical compound . It’s related to “2,3,5-Triphenyltetrazolium chloride”, which is a colorless water-soluble dye . In the mitochondria of living cells, it is reduced to a deep red, water-insoluble compound (formazan) .

Molecular Structure Analysis

The molecular structure of “2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide” is based on structures generated from information available in databases . The molecules are packed with intermolecular hydrogen bonds . The phenyl moieties and the sulfonate groups are oriented to fill the needs of hydrogen bonding and sterical aspects .Scientific Research Applications

Crystal Structure Analysis

The compound is used in crystal structure analysis. The crystal structure of 2,3,5-triphenyl-2,3-dihydro-1H-tetrazol-1-ium 2,3-dioxoindoline-5-sulfonate has been studied . The molecules are packed via intermolecular hydrogen bonds .

Seed Viability Determination

The compound is used in determining seed viability (SV). A colorimetric method for quantitative determination of SV with 2,3,5-triphenyl tetrazolium chloride (TTC) has been developed . This method is rapid, stable, and highly sensitive .

Dehydrogenase Activity Quantification

The TTC method uses the dehydrogenase activity in seeds to quantify SV . Dehydrogenase can reduce the colorless TTC to red 1,3,5-triphenylformazan (TTF) .

High-Temperature Extraction

A new approach combines TTC-staining with high-temperature extraction using dimethyl sulfoxide (DMSO) . This method has been demonstrated to be rapid, stable, and highly sensitive .

Seed Coat Stripping

Before TTC-staining, it is necessary to destroy the semipermeable layer by grinding the seeds or stripping the seed coat . This process enhances the staining efficiency .

Photoelectrochemical Performance Improvement

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide involves the reaction of triphenylphosphine with sodium azide to form triphenylphosphine azide, which is then reacted with iodomethane to form 2-iodo-1,3,5-triphenyl-2H-tetrazole. This compound is then reduced with sodium borohydride to form 2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide.", "Starting Materials": [ "Triphenylphosphine", "Sodium azide", "Iodomethane", "Sodium borohydride" ], "Reaction": [ "Triphenylphosphine is reacted with sodium azide in anhydrous THF to form triphenylphosphine azide.", "Triphenylphosphine azide is then reacted with iodomethane in DMF to form 2-iodo-1,3,5-triphenyl-2H-tetrazole.", "Finally, 2-iodo-1,3,5-triphenyl-2H-tetrazole is reduced with sodium borohydride in ethanol to form 2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide." ] } | |

CAS RN |

13014-90-9 |

Product Name |

2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide |

Molecular Formula |

C19H15IN4 |

Molecular Weight |

426.25 |

IUPAC Name |

2,3,5-triphenyl-1H-tetrazol-1-ium;iodide |

InChI |

InChI=1S/C19H16N4.HI/c1-4-10-16(11-5-1)19-20-22(17-12-6-2-7-13-17)23(21-19)18-14-8-3-9-15-18;/h1-15H,(H,20,21);1H |

SMILES |

C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=CC=C3)C4=CC=CC=C4.[I-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.